molecular formula C9H13N2O2+ B086062 Pyridostigmine CAS No. 155-97-5

Pyridostigmine

Cat. No. B086062
CAS RN: 155-97-5
M. Wt: 181.21 g/mol
InChI Key: RVOLLAQWKVFTGE-UHFFFAOYSA-N
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Description

Pyridostigmine is a medication that affects chemicals in the body involved in nerve impulses and muscle movement . It is used to treat symptoms of myasthenia gravis and is also used in military personnel who have been exposed to nerve gas . It is a drug that inhibits the action of cholinesterase and is taken orally in the form of its bromide .


Synthesis Analysis

Pyridostigmine is synthesized from 3-hydroxypiridine, which is reacted with dimethylaminocarbamoyl chloride, giving 3-(dimethylaminocarbamoyl)piridine. The last is reacted with methylbromide, yielding pyridostigmine .


Molecular Structure Analysis

The molecular formula of Pyridostigmine is C9H13N2O2 . It is a small molecule with an average mass of 181.2117 Da and a monoisotopic mass of 181.09770267 Da .


Chemical Reactions Analysis

Pyridostigmine, as a cholinesterase inhibitor, increases the half-life of endogenous acetylcholine (ACh), chemically stimulating the inflammatory reflex . It prevents acetylcholinesterase (AChE) from breaking down acetylcholine in the neuromuscular junction, leading to increased levels .


Physical And Chemical Properties Analysis

Pyridostigmine is a closely related structure to neostigmine that incorporates the charged nitrogen into a pyridine ring. It acts by the same mechanism as physostigmine but lacks CNS activity .

Mechanism of Action

Pyridostigmine works by increasing levels of acetylcholine (ACh), a chemical messenger (neurotransmitter) found in our bodies. It does this by preventing the acetylcholinesterase (AChE) enzyme from breaking down acetylcholine in the neuromuscular junction, thus leading to increased levels .

Safety and Hazards

Pyridostigmine may cause side effects such as stomach pain, nausea, vomiting, diarrhea, muscle cramps, twitching, sweating, increased salivation, cough with mucus, rash, or blurred vision . It should not be used if you have a bladder or bowel obstruction . It is not known whether pyridostigmine will harm an unborn baby or if it passes into breast milk . It is not approved for use by anyone younger than 18 years old .

Future Directions

Pyridostigmine has been used in studies to evaluate its effects on inflammation during LPS-induced acute respiratory distress syndrome . Future studies should provide additional relevant insights into pyridostigmine effects on a broader scope of physiological indices, including the respiratory function .

properties

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLLAQWKVFTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165786
Record name Pyridostigmine
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pyridostigmine
Source Human Metabolome Database (HMDB)
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Solubility

1.04e+00 g/L
Record name Pyridostigmine
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Mechanism of Action

Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), but also against other targets such as the muscle-specific kinase (MUSK), lipoprotein-related protein 4 (LRP4), or agrin. In the case of AChR antibodies, AChRs are directly bound and cross-linked, impairing acetylcholine binding and contributing through various mechanisms to receptor degradation. The lack of acetylcholine signalling leads to muscle tone loss, muscle weakness, and fatigue. Pyridostigmine is a reversible acetylcholinesterase inhibitor that increases extracellular acetylcholine levels in the neuromuscular junction by impairing its breakdown by acetylcholinesterase. The increased acetylcholine leads to increased neural transmission across the junction, which drastically improves myasthenia gravis symptoms. In addition to its use in myasthenia gravis and in reversing neuromuscular blocks, pyridostigmine is also a common first-line treatment in congenital myasthenic syndromes (CMS), of which there are multiple subtypes caused by mutations in more than 30 distinct genes. CMS present similarly to myasthenia gravis, albeit due to distinct underlying causes, and often benefit from pyridostigmine. However, in some subgroups, treatment with pyridostigmine is detrimental; detailed genetic testing is required before starting therapy.
Record name Pyridostigmine
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Product Name

Pyridostigmine

CAS RN

155-97-5
Record name Pyridostigmine
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Record name Pyridostigmine
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Melting Point

152-154, 153 °C
Record name Pyridostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00545
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Record name Pyridostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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